![molecular formula C32H38O4 B14355596 (1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone} CAS No. 91809-73-3](/img/structure/B14355596.png)
(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone} is an organic compound with the molecular formula C32H38O4 It is characterized by its aromatic ketone structure, which includes two hexyloxyphenyl groups attached to a central phenylene core
Vorbereitungsmethoden
The synthesis of (1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone} typically involves the reaction of 1,4-dibromobenzene with 4-hexyloxybenzophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The process involves heating the reactants in a suitable solvent, such as dimethylformamide, to achieve the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone} has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Wirkmechanismus
The mechanism by which (1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone} exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to modulate their activity. The molecular pathways involved can include signal transduction pathways that regulate cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone} include:
Benzophenone: A simpler aromatic ketone with similar reactivity but lacking the hexyloxy groups.
4-Hydroxybenzophenone: Contains a hydroxyl group, making it more reactive in certain chemical reactions.
(1,4-Phenylene)bis{[4-(methoxy)phenyl]methanone}: Similar structure but with methoxy groups instead of hexyloxy groups, affecting its solubility and reactivity.
The uniqueness of (1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone} lies in its specific functional groups, which impart distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
91809-73-3 |
|---|---|
Molekularformel |
C32H38O4 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
[4-(4-hexoxybenzoyl)phenyl]-(4-hexoxyphenyl)methanone |
InChI |
InChI=1S/C32H38O4/c1-3-5-7-9-23-35-29-19-15-27(16-20-29)31(33)25-11-13-26(14-12-25)32(34)28-17-21-30(22-18-28)36-24-10-8-6-4-2/h11-22H,3-10,23-24H2,1-2H3 |
InChI-Schlüssel |
IUFXNJWSNZXEGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)
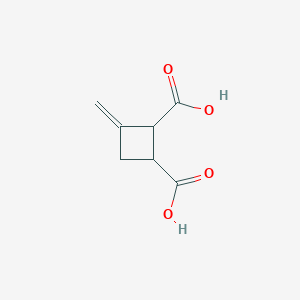

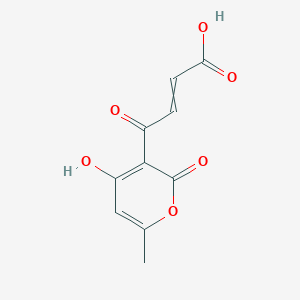
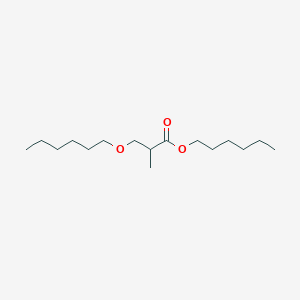
![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)

![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)

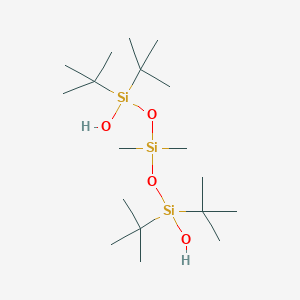
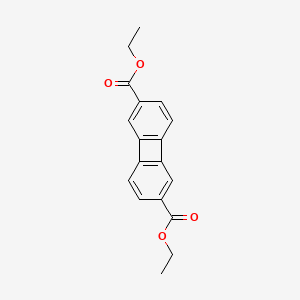
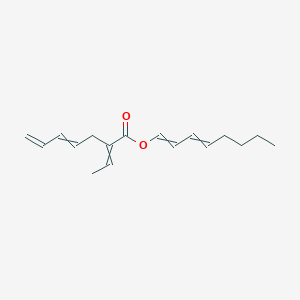

![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)
